![molecular formula C16H21NO4 B14309530 Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate CAS No. 111479-52-8](/img/structure/B14309530.png)
Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate is an organic compound that belongs to the class of imines and esters It is characterized by the presence of a benzylideneamino group attached to a hexanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate typically involves the condensation of benzaldehyde with dimethyl 2-amino-2-methylhexanedioate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and scalability. The use of automated reactors and in-line purification systems ensures consistent product quality and reduces the need for extensive post-reaction processing.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the nature of the target and the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-[(E)-phenylmethyleneamino]-2-methylhexanedioate
- Dimethyl 2-[(E)-benzylideneamino]-2-ethylhexanedioate
Uniqueness
Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its combination of ester and imine functionalities makes it versatile for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
111479-52-8 |
|---|---|
Molekularformel |
C16H21NO4 |
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
dimethyl 2-(benzylideneamino)-2-methylhexanedioate |
InChI |
InChI=1S/C16H21NO4/c1-16(15(19)21-3,11-7-10-14(18)20-2)17-12-13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3 |
InChI-Schlüssel |
YHNLAJMEMBHAIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(=O)OC)(C(=O)OC)N=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


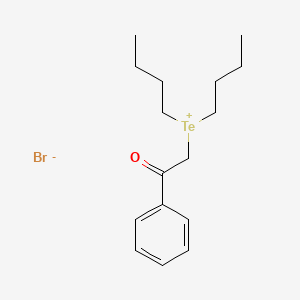
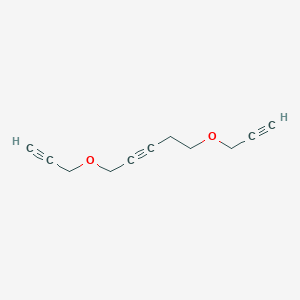
![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
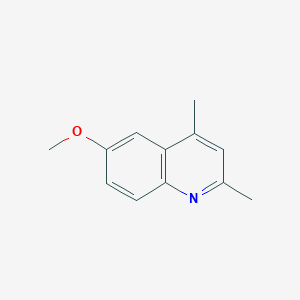
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)

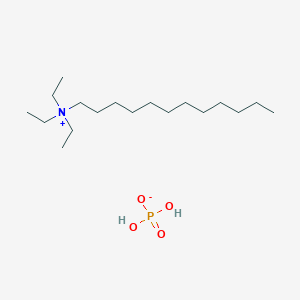
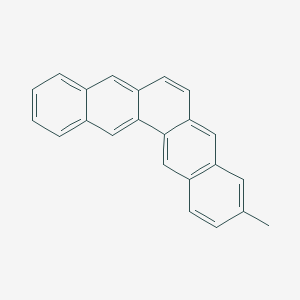
![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)

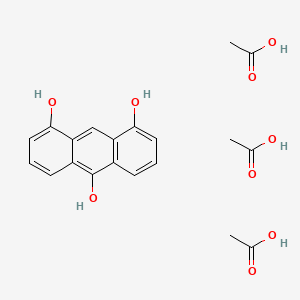

![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
